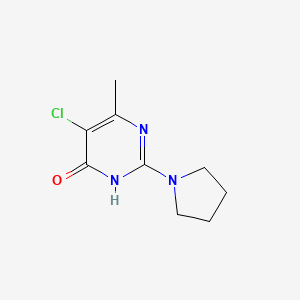
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one
Descripción general
Descripción
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one (CMPP) is a synthetic compound that has a wide range of applications in the scientific and medical research fields. CMPP has been extensively studied for its potential to be used as an anti-cancer agent and as an anti-inflammatory agent. CMPP is also used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one has been utilized in the synthesis of various chemical compounds. For instance, a study by Pivazyan et al. (2019) involved the compound in the synthesis of derivatives containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment. These synthesized compounds exhibited a pronounced plant growth stimulating effect (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Functional Rearrangement
Danieli et al. (2004) explored the functional rearrangement of polychlorinated pyrrolidin-2-ones, including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, to produce 5-imino-lactams. This transformation involves a series of eliminations, substitutions, and double bond shifts, showcasing the chemical versatility of the compound (Danieli, Ghelfi, Mucci, Pagnoni, Parsons, Pattarozzi, & Schenetti, 2004).
Structural Analysis and Molecular Recognition
Rajam et al. (2017) conducted a study focusing on the crystal structures of pyrimidines, including a derivative of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one. This research provides insights into the molecular recognition processes involving hydrogen bonding, critical for the targeted drug action of pharmaceuticals containing this compound (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthesis of Novel Scaffolds
Cheung, Harris, and Lackey (2001) reported the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, utilizing a related structure. These scaffolds have been explored for various pharmaceutical applications, indicating the potential of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Anticancer Activity
Gaonkar et al. (2018) synthesized a series of derivatives including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one and evaluated their anticancer activity. This research underscores the potential therapeutic applications of the compound in oncology (Gaonkar, Sunagar, Deshapande, Belavagi, Joshi, Dixit, & Khazi, 2018).
Propiedades
IUPAC Name |
5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWRWEJRISHPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



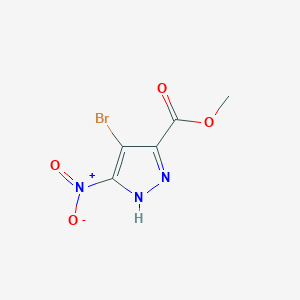
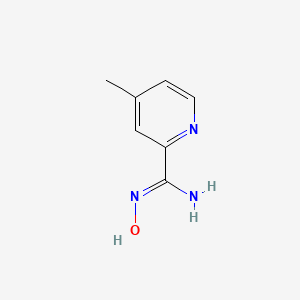
![6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436700.png)
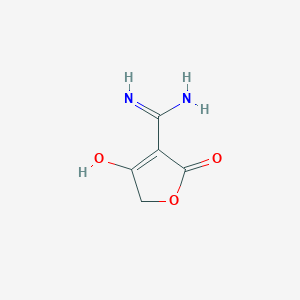
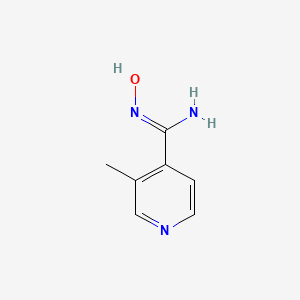
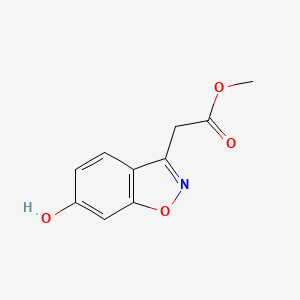
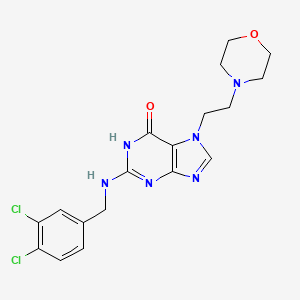
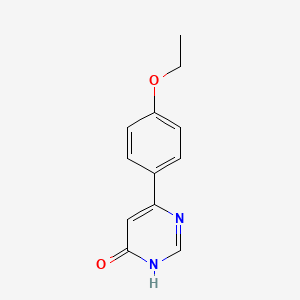
![1-methyl-3-(methylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436708.png)

![2-[(2,4-dimethylphenoxy)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1436712.png)
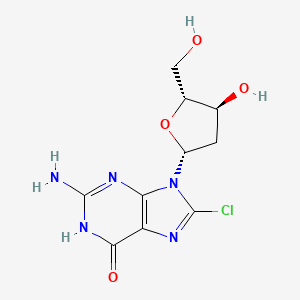
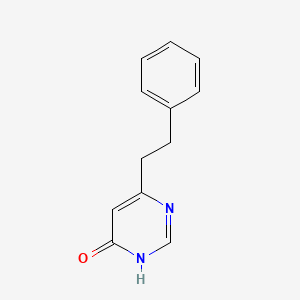
![N-[(2Z)-6-methyl-4-oxo-3,4-dihydropyrimidin-2(1H)-ylidene]-3,4-dihydroquinoline-1(2H)-carboximidamide](/img/structure/B1436719.png)